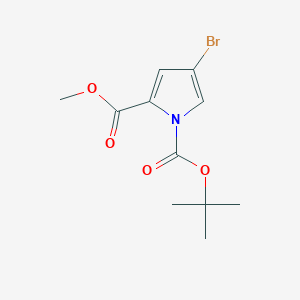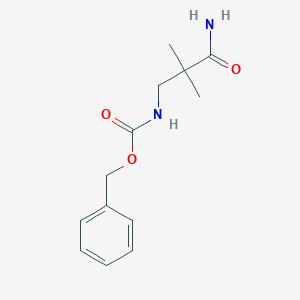
3N-ベンジルオキシカルボニル 3-アミノ-2,2-ジメチルプロパンアミド
概要
説明
3N-Benzyloxycarbonyl 3-Amino-2,2-dimethylpropanamide: is a synthetic compound with the molecular formula C13H18N2O3 and a molecular weight of 250.29 g/mol . It is an intermediate in the synthesis of various pharmaceutical agents, including the renin inhibitor aliskiren .
科学的研究の応用
3N-Benzyloxycarbonyl 3-Amino-2,2-dimethylpropanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and protein interactions.
Medicine: Integral in the development of pharmaceutical agents, particularly renin inhibitors.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3N-Benzyloxycarbonyl 3-Amino-2,2-dimethylpropanamide typically involves the protection of the amino group of 3-amino-2,2-dimethylpropanamide with a benzyloxycarbonyl (Cbz) group. This can be achieved through the reaction of 3-amino-2,2-dimethylpropanamide with benzyl chloroformate in the presence of a base such as sodium bicarbonate or triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness .
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group.
Reduction: Reduction of the benzyloxycarbonyl group can yield the free amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the benzyloxycarbonyl group.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions involving the amino group.
Major Products Formed
Oxidation: Products may include oxidized derivatives of the benzyloxycarbonyl group.
Reduction: The primary product is 3-amino-2,2-dimethylpropanamide.
Substitution: Various substituted amides can be formed depending on the reagents used.
作用機序
The mechanism of action of 3N-Benzyloxycarbonyl 3-Amino-2,2-dimethylpropanamide is primarily related to its role as a precursor in the synthesis of active pharmaceutical ingredients. It does not have a direct biological effect but contributes to the formation of compounds that interact with specific molecular targets and pathways, such as the renin-angiotensin system in the case of aliskiren.
類似化合物との比較
Similar Compounds
3N-Benzyloxycarbonyl 3-Amino-2,2-dimethylpropanamide-d6: A deuterated analog used in isotope labeling studies.
3N-Benzyloxycarbonyl 3-Amino-2,2-dimethylpropanamide: Similar compounds with slight variations in the protecting groups or side chains.
Uniqueness
The uniqueness of 3N-Benzyloxycarbonyl 3-Amino-2,2-dimethylpropanamide lies in its specific structure, which makes it an ideal intermediate for synthesizing certain pharmaceutical agents. Its stability and reactivity profile are optimized for use in multi-step organic synthesis .
特性
IUPAC Name |
benzyl N-(3-amino-2,2-dimethyl-3-oxopropyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-13(2,11(14)16)9-15-12(17)18-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H2,14,16)(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNAYCYSEPWHBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)OCC1=CC=CC=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20630343 | |
| Record name | Benzyl (3-amino-2,2-dimethyl-3-oxopropyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20630343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
666844-61-7 | |
| Record name | Phenylmethyl N-(3-amino-2,2-dimethyl-3-oxopropyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=666844-61-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl (3-amino-2,2-dimethyl-3-oxopropyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20630343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
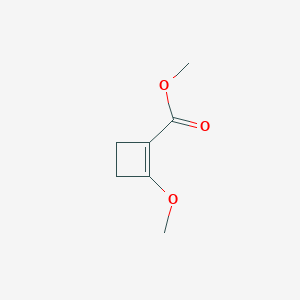
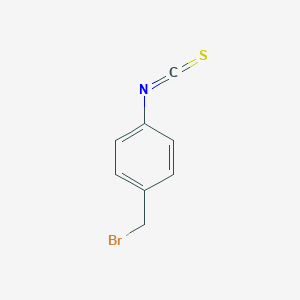
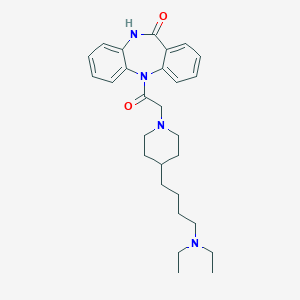
![(2S)-2-[[(2S)-6-Amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid](/img/structure/B132519.png)
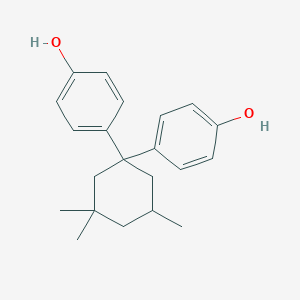

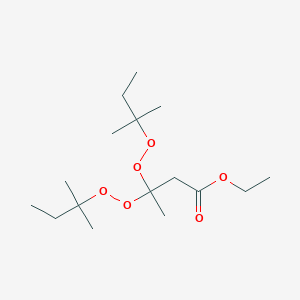
![[3-(1H-Imidazol-1-ylmethyl)phenyl]methanol](/img/structure/B132528.png)
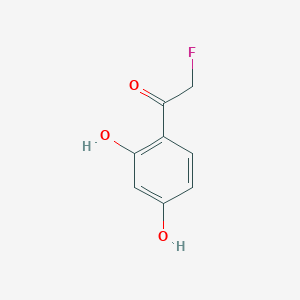
![[(1S,3S)-3-[[4-Methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-[(2S)-tetrahydro-5-oxo-2-furanyl]pentyl]carbamic Acid Benzyl Ester](/img/structure/B132540.png)
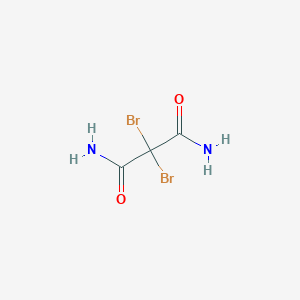
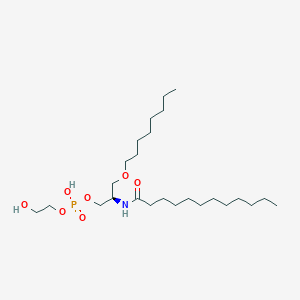
![methyl (2S,4S)-4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methyl-2-(phenylmethoxycarbonylamino)hexanoate](/img/structure/B132550.png)
